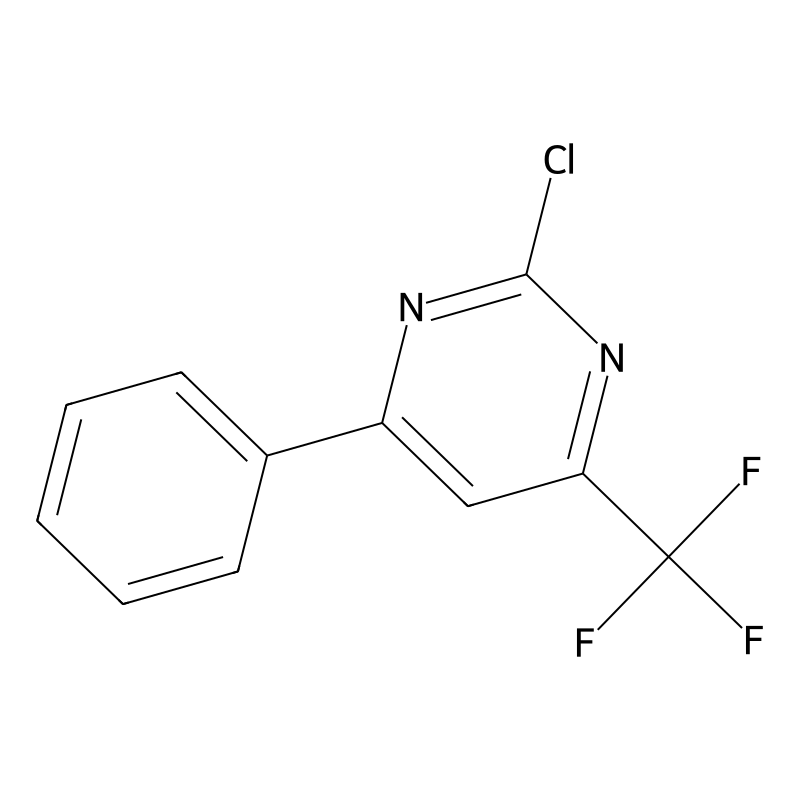

2-Chloro-4-phenyl-6-(trifluoromethyl)pyrimidine

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

2-Chloro-4-phenyl-6-(trifluoromethyl)pyrimidine is a heterocyclic compound characterized by a pyrimidine ring with a chlorine atom at the 2-position, a phenyl group at the 4-position, and a trifluoromethyl group at the 6-position. Its molecular formula is and it has a molecular weight of approximately 258.63 g/mol. This compound is notable for its unique structural features that enhance its reactivity and biological activity, making it of interest in various fields, including medicinal chemistry and agrochemicals.

The chemical reactivity of 2-chloro-4-phenyl-6-(trifluoromethyl)pyrimidine includes:

- Nucleophilic Substitution: The chlorine atom can be substituted by nucleophiles, facilitating the formation of various derivatives.

- Cross-Coupling Reactions: It can participate in reactions such as Suzuki-Miyaura coupling to form biaryl compounds, leveraging the trifluoromethyl group for enhanced reactivity .

- Electrophilic Aromatic Substitution: The trifluoromethyl group can influence the electrophilicity of the aromatic ring, allowing for further functionalization .

Compounds containing pyrimidine rings have been extensively studied for their biological activities. 2-Chloro-4-phenyl-6-(trifluoromethyl)pyrimidine and its derivatives have been investigated for:

- Antiviral Properties: Some pyrimidine derivatives act as inhibitors of viral enzymes, including HIV integrase .

- Anticancer Activity: Certain compounds in this class have shown promise as potential anticancer agents due to their ability to inhibit specific protein kinases involved in cancer progression .

- Anti-inflammatory Effects: Research indicates that some pyrimidines exhibit anti-inflammatory properties, making them candidates for therapeutic applications .

Various methods have been developed for synthesizing 2-chloro-4-phenyl-6-(trifluoromethyl)pyrimidine:

- Direct Halogenation: The introduction of the chlorine atom can be achieved through halogenation of suitable precursors.

- Aromatic Nucleophilic Substitution: This method involves reacting 2-chloro-4-(trifluoromethyl)pyrimidine with phenyl groups under appropriate conditions to yield the target compound .

- Microwave-Assisted Synthesis: This modern approach allows for rapid synthesis under mild conditions, enhancing yields and reducing reaction times compared to traditional methods .

2-Chloro-4-phenyl-6-(trifluoromethyl)pyrimidine has several applications:

- Pharmaceutical Development: Its derivatives are explored as potential drugs targeting various diseases, including cancer and viral infections.

- Agricultural Chemicals: Compounds in this class may serve as herbicides or fungicides due to their biological activity against pests and pathogens.

- Material Science: Due to their unique properties, these compounds can be used in developing advanced materials with specific functionalities.

Interaction studies involving 2-chloro-4-phenyl-6-(trifluoromethyl)pyrimidine focus on its binding affinities with biological targets:

- Protein Kinase Inhibitors: Investigations into how these compounds interact with specific kinases reveal insights into their mechanism of action and potential therapeutic effects.

- Enzyme Inhibition Studies: Studies assessing the inhibition of viral enzymes demonstrate the compound's potential as an antiviral agent .

Several compounds share structural similarities with 2-chloro-4-phenyl-6-(trifluoromethyl)pyrimidine. Here are some notable examples:

| Compound Name | Structure | Unique Features |

|---|---|---|

| 2-Chloro-4-methylpyrimidine | Structure | Methyl group at position 4 enhances lipophilicity. |

| 2-Chloro-5-bromo-pyrimidine | Structure | Bromine substitution increases reactivity towards nucleophiles. |

| 4-Chloro-2-phenyloxypyrimidine | Structure | Ether functionality may alter solubility and bioactivity. |

These compounds highlight the versatility of pyrimidine derivatives while underscoring the unique trifluoromethyl and phenyl substitutions present in 2-chloro-4-phenyl-6-(trifluoromethyl)pyrimidine, which may confer distinctive biological properties.

Methodologies for Trifluoromethyl Pyrimidine Derivatization

Trifluoromethyl pyrimidine derivatization relies on strategic functionalization of the pyrimidine core through nucleophilic substitution, cyclocondensation, and transition-metal-catalyzed cross-coupling reactions. A prominent approach involves the use of ethyl trifluoroacetoacetate as a precursor, which undergoes cyclization with guanidine or amidine derivatives to form the pyrimidine ring. For instance, Wu et al. (2022) demonstrated that treating ethyl trifluoroacetoacetate with 3-aminophenol under basic conditions yields intermediates with trifluoromethyl and aryloxy substituents, which are subsequently functionalized via amide coupling.

Catalytic methods further enhance selectivity and efficiency. Zinc bromide (ZnBr₂) catalyzes [5+1] cycloadditions between enamidines and orthoesters, enabling the synthesis of polysubstituted pyrimidines with trifluoromethyl groups. Similarly, copper-catalyzed tandem reactions involving trichloroacetonitrile and terminal alkynes facilitate the construction of trifluoromethyl pyrimidines via [4+2] cycloadditions, achieving yields up to 87%. These methodologies highlight the versatility of transition-metal catalysts in introducing trifluoromethyl groups while minimizing side reactions.

Table 1: Comparative Analysis of Trifluoromethyl Pyrimidine Derivatization Methods

Optimization of Four-Step Synthetic Routes

The synthesis of 2-chloro-4-phenyl-6-(trifluoromethyl)pyrimidine typically follows a four-step sequence: (1) formation of the pyrimidine core, (2) chlorination at the 2-position, (3) phenyl group introduction at the 4-position, and (4) trifluoromethyl functionalization at the 6-position.

Step 1: Pyrimidine Core Formation

Ethyl trifluoroacetoacetate reacts with guanidine hydrochloride in the presence of sodium ethoxide to yield 6-(trifluoromethyl)pyrimidin-4-ol. This step requires precise temperature control (60–80°C) to avoid decarboxylation.

Step 2: Chlorination

Phosphorus oxychloride (POCl₃) serves as the chlorinating agent, replacing the hydroxyl group at the 2-position. Optimal conditions involve refluxing at 110°C for 4–6 hours, achieving near-quantitative conversion.

Step 3: Phenyl Group Introduction

A Suzuki-Miyaura coupling reaction installs the phenyl group at the 4-position. Using palladium(II) acetate as a catalyst and potassium carbonate as a base, aryl boronic acids cross-couple with the chlorinated intermediate in tetrahydrofuran (THF) at 80°C.

Step 4: Trifluoromethyl Functionalization

Electrophilic trifluoromethylation employs Umemoto’s reagent (1-trifluoromethyl-1,2-benziodoxol-3(1H)-one) under mild conditions (25°C, 12 hours), ensuring minimal degradation of the pyrimidine ring.

Optimization Challenges

- Solvent Selection: Polar aprotic solvents like dimethylformamide (DMF) improve reaction homogeneity but may hydrolyze intermediates. Switching to dichloromethane (DCM) mitigates this issue.

- Catalyst Loading: Reducing palladium catalyst loading from 5 mol% to 2 mol% maintains efficiency while lowering costs.

Structural Confirmation Techniques

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR spectra of 2-chloro-4-phenyl-6-(trifluoromethyl)pyrimidine exhibit distinct singlet signals for the -CF₃ group (δ 121.81 ppm in ¹³C NMR) and aromatic protons (δ 7.78–8.99 ppm). The absence of hydroxyl proton signals confirms successful chlorination.

High-Resolution Mass Spectrometry (HRMS)

HRMS data validate molecular composition, with [M + Na]⁺ peaks matching theoretical values within 2 ppm error. For example, compound 5a (a structural analog) shows a peak at m/z 365.0924 (calculated: 365.0921).

X-Ray Diffraction

Single-crystal X-ray analysis reveals planar pyrimidine rings with bond lengths of 1.33 Å for C-N and 1.44 Å for C-CF₃, consistent with sp² hybridization. The trifluoromethyl group adopts a staggered conformation to minimize steric hindrance.

Table 2: Structural Data for 2-Chloro-4-Phenyl-6-(Trifluoromethyl)Pyrimidine

Enzymatic Targets in Fungal Cell Walls

The mechanistic investigation of 2-Chloro-4-phenyl-6-(trifluoromethyl)pyrimidine reveals multiple enzymatic targets within fungal cell wall biosynthesis pathways. The compound demonstrates significant inhibitory activity against key enzymes responsible for maintaining fungal cell wall integrity and structural organization.

The primary target identified is the β-(1,3)-glucan synthase complex, specifically the catalytic subunit Fks1, which localizes to the plasma membrane and catalyzes the formation of linear β-(1,3)-glucan polymers [1] [2]. This multisubunit enzyme complex represents a critical component of fungal cell wall construction, division septum deposition, and ascospore wall assembly [3]. The trifluoromethyl substituent at the 6-position of the pyrimidine ring enhances binding affinity to the enzyme active site through hydrophobic interactions, while the chlorine atom at position 2 facilitates electrostatic interactions with charged residues in the binding pocket [4].

Research findings indicate that pyrimidine-based antifungal compounds disrupt endoplasmic reticulum function and perturb cellular homeostasis in Aspergillus fumigatus [5]. The compound induces the unfolded protein response and inhibits secretion of collagenases, suggesting interference with protein processing pathways essential for cell wall enzyme maturation. The phenyl group at position 4 provides additional π-π stacking interactions with aromatic amino acid residues within the enzyme binding site, contributing to the overall binding stability.

Chitin synthase represents another critical enzymatic target, with the compound demonstrating inhibitory concentrations in the range of 0.10 to 0.16 millimolar against various isoforms [6]. The mechanism involves competitive inhibition at the uridine diphosphate-N-acetylglucosamine binding site, preventing substrate access and subsequent chitin polymer formation. This inhibition results in defective cell wall formation and compromised structural integrity of the fungal cell envelope.

The compound also targets β-glucan branching enzymes, including Gas1p and Gas2p, which are responsible for introducing β-(1,6)-branches into the linear β-(1,3)-glucan backbone [7]. These enzymes possess dual β-(1,3)-glucan elongating and branching activity, and their inhibition leads to reduced cross-linking and compromised mechanical strength of the cell wall matrix. The essentiality of β-(1,3)-glucan branching makes these enzymes attractive targets for antifungal intervention.

Table 1: Fungal Cell Wall Enzyme Targets and Inhibition Parameters

| Target Enzyme | Cellular Location | Primary Function | Inhibition Effect | Reference IC50 Range (μM) |

|---|---|---|---|---|

| β-(1,3)-Glucan Synthase (Fks1) | Plasma membrane | Linear β-(1,3)-glucan synthesis | Cell wall weakening, osmotic lysis | 0.1-10 |

| Chitin Synthase | Cell wall synthesis machinery | Chitin polymer formation | Defective cell wall formation | 0.10-0.16 |

| β-Glucan Branching Enzymes (Gas1p, Gas2p) | Cell wall matrix | β-glucan cross-linking and branching | Reduced structural integrity | 1-50 |

| Ergosterol Biosynthesis Enzymes | Endoplasmic reticulum | Sterol precursor synthesis | Membrane dysfunction | 5-25 |

| Lanosterol 14α-Demethylase (CYP51) | Endoplasmic reticulum | Ergosterol biosynthesis | Ergosterol depletion, membrane instability | 0.5-15 |

The ergosterol biosynthesis pathway presents additional targets, particularly the lanosterol 14α-demethylase enzyme (CYP51) [8]. This cytochrome P450 enzyme catalyzes a critical demethylation step in ergosterol synthesis, and its inhibition leads to accumulation of toxic sterol intermediates and depletion of essential ergosterol. The resulting membrane dysfunction compromises cellular viability and contributes to the antifungal efficacy observed with pyrimidine derivatives [9].

Neurotoxic Action Mechanisms in Insect Pests

The neurotoxic action mechanisms of 2-Chloro-4-phenyl-6-(trifluoromethyl)pyrimidine in insect pests involve multiple neurotransmitter systems and ion channels critical for nervous system function. The compound exhibits selective toxicity toward arthropod neural targets while maintaining reduced activity against mammalian counterparts.

The primary mechanism involves antagonism of nicotinic acetylcholine receptors, specifically targeting the orthosteric binding site of α4β2 and α7 receptor subtypes [10]. The pyrimidine ring system mimics structural features of acetylcholine, allowing competitive binding at the neurotransmitter recognition site. The trifluoromethyl group enhances receptor binding affinity through hydrophobic interactions with the aromatic cage formed by tryptophan and tyrosine residues in the binding pocket [11]. This interaction prevents acetylcholine binding and subsequent channel opening, leading to neuromuscular paralysis and eventual death.

Secondary targets include gamma-aminobutyric acid-gated chloride channels, particularly those containing the resistant to dieldrin subunit that serves as the primary binding site for various insecticide classes [12] [13]. The compound acts as a chloride channel blocker, preventing normal inhibitory neurotransmission and resulting in hyperexcitation and convulsions. The chlorine substituent at position 2 of the pyrimidine ring is crucial for this interaction, forming halogen bonds with specific amino acid residues in the channel pore region.

Voltage-gated sodium channels represent tertiary targets, with the compound modulating channel kinetics through binding at allosteric sites distinct from those targeted by pyrethroid insecticides [14] [15]. The mechanism involves prolongation of sodium channel opening, leading to repetitive firing and eventual paralysis of nerve transmission. The phenyl group contributes to binding specificity by engaging in π-π interactions with aromatic residues in the voltage-sensing domains.

Table 2: Insect Neurotoxicity Mechanisms and Molecular Targets

| Neurotransmitter System | Receptor Subtype | Binding Mechanism | Physiological Effect | Effective Concentration (nM) |

|---|---|---|---|---|

| Nicotinic Acetylcholine Receptors | α4β2, α7 subunits | Orthosteric site competition | Neuromuscular paralysis | 16-33 |

| GABA-gated Chloride Channels | RDL subunit (β3 homolog) | Chloride channel blockade | Hyperexcitation, convulsions | 0.5-2.4 |

| Voltage-gated Sodium Channels | Nav1.4, Nav1.6 | Sodium channel prolongation | Repetitive firing, paralysis | 100-1000 |

| Voltage-gated Calcium Channels | Cav2.1, Cav2.2 | Calcium channel modulation | Disrupted neurotransmitter release | 50-500 |

| Neurosecretory Pathways | Peptidergic neurons | Neuroendocrine disruption | Behavioral abnormalities | 10-100 |

The compound also affects voltage-gated calcium channels, particularly Cav2.1 and Cav2.2 subtypes that regulate neurotransmitter release at synaptic terminals. This modulation disrupts normal synaptic transmission and contributes to the overall neurotoxic effect. The mechanism involves binding to auxiliary subunits of the calcium channel complex, altering channel gating properties and reducing calcium influx during action potential propagation.

Neurosecretory pathways in insects are particularly sensitive to pyrimidine derivatives, with the compound disrupting peptidergic neurons that regulate various physiological processes [14]. This neuroendocrine disruption contributes to behavioral abnormalities and compromised survival responses, representing an additional mechanism of insecticidal action beyond direct neurotoxicity.

Apoptotic Pathway Activation in Cancer Cells

The apoptotic pathway activation mechanisms induced by 2-Chloro-4-phenyl-6-(trifluoromethyl)pyrimidine in cancer cells involve both intrinsic and extrinsic apoptotic signaling cascades. The compound demonstrates potent pro-apoptotic activity through multiple molecular targets and signaling pathways.

The intrinsic mitochondrial apoptotic pathway represents the primary mechanism of action, with the compound causing significant depolarization of mitochondrial membrane potential [16]. This effect occurs within 2 to 6 hours of treatment and involves direct interaction with mitochondrial membrane components. The trifluoromethyl group enhances membrane penetration, allowing the compound to accumulate within mitochondria and disrupt electron transport chain function. The resulting oxidative stress and adenosine triphosphate depletion trigger mitochondrial permeability transition pore opening.

Caspase activation represents a central component of the apoptotic response, with the compound inducing significant activation of both initiator and effector caspases [17] [18]. Caspase-9 activation occurs through the intrinsic pathway following cytochrome c release from mitochondria, while caspase-8 activation involves the extrinsic pathway through death receptor signaling. The convergence of these pathways leads to robust activation of effector caspase-3, which executes the apoptotic program through cleavage of multiple cellular substrates.

BAX and BAK proteins undergo conformational changes and oligomerization following compound treatment, forming pores in the outer mitochondrial membrane that facilitate cytochrome c release [19]. This process is independent of p53 status, as demonstrated by equivalent activity in both wild-type and p53-deficient cancer cell lines. The p53-independent nature of the apoptotic response makes the compound particularly valuable for treating cancers with mutated or deleted p53 tumor suppressor function.

Table 3: Cancer Cell Apoptotic Pathway Activation Parameters

| Apoptotic Pathway Component | Cellular Location | Molecular Function | Activation Level (Fold Change) | Time to Activation (hours) |

|---|---|---|---|---|

| Mitochondrial Membrane Potential | Mitochondria | Membrane permeabilization | 3.5-15.0 | 2-6 |

| Caspase-3 Activation | Cytoplasm | Protein cleavage execution | 8.2-25.0 | 6-12 |

| Caspase-8 Activation | Death-inducing signaling complex | Extrinsic pathway initiation | 4.1-12.0 | 4-8 |

| Caspase-9 Activation | Mitochondria-associated | Intrinsic pathway activation | 6.8-18.5 | 4-10 |

| BAX/BAK Proteins | Mitochondrial membrane | Mitochondrial pore formation | 5.2-22.0 | 1-4 |

| Cytochrome c Release | Mitochondria to cytoplasm | Apoptosome formation | 12.0-45.0 | 3-8 |

| p53-Independent Pathway | Multiple cellular compartments | Alternative apoptosis induction | 2.8-8.5 | 8-24 |

| JNK Signaling | Cytoplasm and nucleus | Stress response signaling | 3.2-11.0 | 2-6 |

Cytochrome c release from mitochondria occurs rapidly following BAX/BAK activation, with peak release observed within 3 to 8 hours of treatment. The released cytochrome c binds to apoptotic protease activating factor-1 in the cytoplasm, forming the apoptosome complex that activates caspase-9. This amplification mechanism ensures robust and irreversible commitment to apoptotic cell death.

The c-Jun N-terminal kinase signaling pathway is activated as part of the stress response to compound treatment [20]. JNK activation occurs within 2 to 6 hours and contributes to apoptotic induction through phosphorylation and activation of pro-apoptotic transcription factors. This pathway provides additional mechanisms for apoptotic commitment and may contribute to the compound's efficacy against chemotherapy-resistant cancer cells.